molecular formula C8H6N2OS B6147438 3-isothiocyanatobenzamide CAS No. 1224442-57-2

3-isothiocyanatobenzamide

Cat. No.: B6147438
CAS No.: 1224442-57-2
M. Wt: 178.2
InChI Key:
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Description

3-Isothiocyanatobenzamide is a chemically synthesized compound that belongs to the class of isothiocyanate compounds. It has the molecular formula C8H6N2OS and a molecular weight of 178.2 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanatobenzamide can be synthesized through various methods. One common approach involves the reaction of isocyanides with elemental sulfur and catalytic amounts of amine bases, such as DBU (down to 2 mol%). This reaction is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40°C) . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent under nitrogen protection .

Industrial Production Methods: Industrial production of this compound typically involves the use of thionyl transfer agents such as thiophosgene or its derivatives. These reagents, although highly toxic, are chosen due to their efficiency in converting amines to isothiocyanates in one or two steps .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanatobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Isothiocyanatobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocycles and thioureas.

    Biology: It is employed in the Edman degradation for amino acid sequencing of peptides.

    Medicine: It exhibits biological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the production of bioconjugates and as an electrophile in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-isothiocyanatobenzamide involves its interaction with molecular targets and pathways. It acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenyl isothiocyanate
  • Phenyl ethyl isothiocyanate
  • Sulforaphane
  • Moringin

Comparison: 3-Isothiocyanatobenzamide is unique due to its specific structure and reactivity. While other isothiocyanates like allyl isothiocyanate and benzyl isothiocyanate also exhibit biological activities, this compound’s specific interactions with proteins and its use in peptide sequencing make it particularly valuable in biochemical research .

Properties

CAS No.

1224442-57-2

Molecular Formula

C8H6N2OS

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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